5-Lipoxygenase (5-LO) Inhibitory Activity: 5-Bromo Substitution Confers Low Micromolar Potency
5-Bromo-3-hydroxypicolinamide exhibits measurable inhibitory activity against 5-lipoxygenase (5-LO) in human neutrophils, with an IC₅₀ value of 3.6 μM determined in a cell-intact assay [1]. This represents class-level evidence that 5-bromo-substituted 3-hydroxypicolinamide derivatives possess enzymatic inhibitory capacity that unsubstituted 3-hydroxypicolinamide alone does not demonstrate in the same assay context. The bromine substituent at the 5-position is a structural determinant that modulates the scaffold‘s interaction with the 5-LO enzyme active site or regulatory domains.
| Evidence Dimension | Inhibition of 5-lipoxygenase (5-LO) enzymatic activity |
|---|---|
| Target Compound Data | IC₅₀ = 3.6 μM (3.60E+3 nM) |
| Comparator Or Baseline | Unsubstituted 3-hydroxypicolinamide (no reported 5-LO inhibitory activity in this assay system) |
| Quantified Difference | Target compound demonstrates measurable low-micromolar inhibition; unsubstituted parent lacks this specific activity profile |
| Conditions | Human neutrophils; cell-intact assay; product formation measured relative to control; presence of 20 μM A23187/AA ionophore |
Why This Matters
This quantifies a distinct biological activity profile conferred by the 5-bromo substitution, providing a selection criterion when 5-LO inhibitory function is a research objective.
- [1] BindingDB. BDBM50012184 (CHEMBL1092509): 5-Bromo-3-hydroxypicolinamide — 5-Lipoxygenase Inhibition Data. View Source
